2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(methoxymethyl)-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-5-8-11-7-4-2-3-6(10(13)14)9(7)12-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRBHXFWTMYNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(C=CC=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative. For instance, o-phenylenediamine can react with formic acid under acidic conditions to form the benzodiazole core.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methoxymethylation reaction. This can be achieved by reacting the benzodiazole with methoxymethyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the benzodiazole derivative with carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzodiazole scaffold is versatile, with modifications at key positions significantly altering physicochemical and biological properties. Below is a detailed comparison with analogous compounds:
Substituted Benzodiazole Derivatives
Table 1: Structural and Functional Comparison of Benzodiazole Analogs
Key Observations:
- In contrast, electron-withdrawing groups (e.g., trifluoromethyl, bromo) may improve metabolic stability or alter binding affinity .
- Synthetic Accessibility: Alkaline hydrolysis and decarboxylation are common methods for benzodiazole synthesis. For example, 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid (a benzothiazine analog) is synthesized via hydrolysis of methyl esters, yielding monohydrates or sodium salts depending on reaction conditions .
Comparison with Benzothiazine Derivatives (Structurally Related Heterocycles)
Table 2: Benzothiazine Derivatives with Reported Bioactivity
Key Observations:
- Bioactivity : Benzothiazines exhibit moderate anti-inflammatory and potent analgesic properties, attributed to their ability to inhibit cyclooxygenase (COX) or modulate ion channels .
- Structural Lessons : The carboxylic acid group at position 3 in benzothiazines is critical for activity, suggesting that analogous positioning in benzodiazoles (e.g., C-4 in the target compound) may similarly influence bioactivity.
Biological Activity
2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields, including oncology and antimicrobial treatments. The following sections will detail the biological activities associated with this compound, supported by case studies and research findings.
The structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 195.19 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has demonstrated that derivatives of benzodiazoles exhibit significant anticancer properties. A study highlighted the antiproliferative activity of various methoxy-substituted benzodiazoles against different cancer cell lines. For instance, compounds with specific substitutions showed IC₅₀ values ranging from 1.2 to 5.3 μM against cancer cell lines such as HCT116 and MCF-7 .
Table 1: Antiproliferative Activity of Benzodiazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 10 | MCF-7 | 1.2 |
| 11 | HCT116 | 3.7 |
| 12 | HEK293 | 5.3 |
These findings suggest that the structural modifications in benzodiazole derivatives can significantly enhance their anticancer efficacy.
Antimicrobial Activity
The antimicrobial properties of benzodiazoles have also been extensively studied. In particular, derivatives of this compound have shown promising results against various bacterial strains. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 μM against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Benzodiazole Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 8 | E. faecalis | 8 |
| 36 | S. aureus | 32 |
| 37 | E. coli | 16 |
These results indicate the potential for developing new antimicrobial agents based on this benzodiazole scaffold.
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of this compound. Several methoxy-substituted derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity was measured using various assays, revealing that some compounds outperformed standard antioxidants like BHT in specific tests .
Case Study 1: Antiproliferative Effects
In a comparative study, several methoxy-substituted benzodiazoles were tested for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with hydroxyl and methoxy substitutions on the phenyl ring exhibited the strongest activity against MCF-7 cells, suggesting a structure-activity relationship that warrants further investigation .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of various benzodiazole derivatives for their antimicrobial properties. The findings indicated that specific structural modifications significantly enhanced the efficacy against resistant strains of bacteria, highlighting the therapeutic potential of these compounds in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
